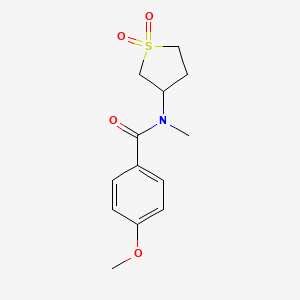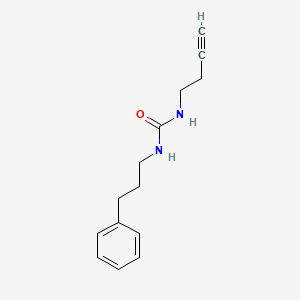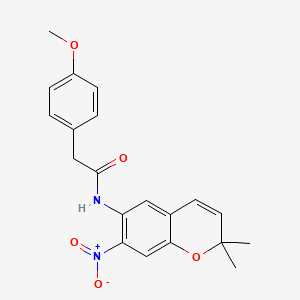![molecular formula C16H15N3O3 B2699945 6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide CAS No. 2034351-82-9](/img/structure/B2699945.png)
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide, also known as MPPF, is a selective antagonist of serotonin 5-HT1A receptors. It is widely used in scientific research to investigate the role of 5-HT1A receptors in various physiological and pathological processes.
Wirkmechanismus
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a selective antagonist of serotonin 5-HT1A receptors. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of serotonin and other neurotransmitters, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to regulate food intake, thermoregulation, and cardiovascular function. This compound has been shown to decrease the release of serotonin and other neurotransmitters, which are involved in the regulation of mood, anxiety, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a selective antagonist of serotonin 5-HT1A receptors, which makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, this compound has limitations in terms of its specificity and selectivity. It may also have off-target effects on other receptors and signaling pathways.
Zukünftige Richtungen
For the use of 6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide in scientific research include investigating its role in the regulation of other physiological processes, such as pain perception, sleep, and circadian rhythm. This compound may also be used to investigate the role of 5-HT1A receptors in the pathophysiology of various psychiatric and neurological disorders. Additionally, new compounds with improved specificity and selectivity for 5-HT1A receptors may be developed to overcome the limitations of this compound.
Synthesemethoden
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can be synthesized using a two-step process. The first step involves the synthesis of 6-methyl-nicotinamide by reacting 6-methyl-nicotinic acid with thionyl chloride and then with ammonia. The second step involves the synthesis of this compound by reacting 6-methyl-nicotinamide with 7-oxofuro[2,3-c]pyridine-6-carboxaldehyde and sodium triacetoxyborohydride.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is widely used in scientific research to investigate the role of 5-HT1A receptors in various physiological and pathological processes. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been used to investigate the role of 5-HT1A receptors in the regulation of food intake, thermoregulation, and cardiovascular function.
Eigenschaften
IUPAC Name |
6-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-3-13(10-18-11)15(20)17-6-8-19-7-4-12-5-9-22-14(12)16(19)21/h2-5,7,9-10H,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNNVZKNMNWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)


![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)


